molecular formula C17H25BO3 B13626894 2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13626894
M. Wt: 288.2 g/mol
InChI Key: BFRFZJXORRDJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a dimethylisochroman moiety and a tetramethyl-1,3,2-dioxaborolane group, making it an interesting subject for research in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,1-dimethylisochroman with a boronic acid derivative under specific conditions. The reaction may require a catalyst, such as palladium, and is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the boronic ester group into different functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in cross-coupling reactions to form carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules.

Biology

The compound may be used in biological research to study enzyme interactions and metabolic pathways involving boronic esters.

Medicine

In medicine, boronic esters are explored for their potential as drug candidates, particularly in cancer therapy and antimicrobial treatments.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, making it useful in catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally related compound with a phenyl group instead of the dimethylisochroman moiety.

Uniqueness

2-(1,1-Dimethylisochroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its combination of the dimethylisochroman and tetramethyl-1,3,2-dioxaborolane groups makes it particularly valuable in specialized synthetic applications.

Properties

Molecular Formula

C17H25BO3

Molecular Weight

288.2 g/mol

IUPAC Name

2-(1,1-dimethyl-3,4-dihydroisochromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H25BO3/c1-15(2)14-8-7-13(11-12(14)9-10-19-15)18-20-16(3,4)17(5,6)21-18/h7-8,11H,9-10H2,1-6H3

InChI Key

BFRFZJXORRDJHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(OCC3)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.